N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a synthetic organic compound that features a bifuran moiety linked to a difluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the coupling of a bifuran derivative with a difluorobenzoyl chloride. One common method includes the use of 2,2’-bifuran-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,6-difluoroaniline in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety typically yields furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bifuran structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A related compound used as a precursor for polymer synthesis.
2,2’-Bifuran-5-carboxylic Acid: Another bifuran derivative with similar structural features.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is unique due to the presence of both bifuran and difluorobenzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCNOCQDHUROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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